3-(5-Chloro-2-fluorophenyl)propanoic acid
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Overview
Description
3-(5-Chloro-2-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of propanoic acid, featuring a phenyl ring substituted with chlorine and fluorine atoms
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as free radical reactions . These interactions can lead to changes in the target molecules, potentially altering their function and leading to various downstream effects.
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways, leading to diverse biological activities . The downstream effects of these pathway alterations can include changes in cell function, gene expression, and other cellular processes.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Similar compounds have been found to have a range of effects, including antiviral activity . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
Action Environment
The action, efficacy, and stability of 3-(5-Chloro-2-fluorophenyl)propanoic acid can be influenced by various environmental factors. For instance, the compound is recommended to be stored in a dry room temperature environment , suggesting that moisture and temperature could affect its stability. Additionally, the compound’s interactions with its targets and its effects could potentially be influenced by factors such as pH, the presence of other molecules, and the specific cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-fluorophenyl)propanoic acid typically involves the reaction of 5-chloro-2-fluorobenzene with propanoic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of propanoic acid reacts with the aromatic ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or further oxidized to carbon dioxide under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or borane (BH3) in tetrahydrofuran (THF).
Substitution: Sodium amide (NaNH2) in liquid ammonia or thiourea in ethanol.
Major Products Formed
Oxidation: Carboxylate salts or carbon dioxide.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-(5-Chloro-2-fluorophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)propanoic acid
- 3-(3-Chloro-2-fluorophenyl)propanoic acid
- 3-(5-Chloro-2-methoxyphenyl)propanoic acid
Uniqueness
3-(5-Chloro-2-fluorophenyl)propanoic acid is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This substitution pattern can significantly influence the compound’s reactivity and properties compared to other similar compounds. For instance, the presence of both electron-withdrawing groups (chlorine and fluorine) can enhance the compound’s stability and alter its interaction with biological targets.
Properties
IUPAC Name |
3-(5-chloro-2-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGBGNPQWOGIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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